

The Historical Development of Chloroacetamide Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N,N-diethylpropionamide

Cat. No.: B1345137

[Get Quote](#)

Introduction

The chloroacetamide class of herbicides represents a significant advancement in chemical weed control, fundamentally shaping modern agricultural practices. Characterized by their efficacy as pre-emergence herbicides, particularly against annual grasses and some broadleaf weeds, these compounds have been instrumental in improving crop yields and reducing labor-intensive manual weeding.^{[1][2]} Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for early seedling development.^{[1][3]} This guide provides an in-depth technical overview of the historical development, mode of action, synthesis, and environmental fate of key chloroacetamide herbicides.

Early Discovery and Development

The journey of chloroacetamide herbicides began in the early 1950s at Monsanto Company, driven by a dedicated research program to discover new solutions for weed management.^[2] At the forefront of this effort were Dr. Philip C. Hamm and Dr. A.J. Speziale, who systematically investigated the herbicidal properties of various chemical compounds.^[2] Their work culminated in the discovery of the herbicidal activity of α -chloroacetamides.

The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was introduced in 1956 under the trade name Randox.^[2] This marked a pivotal moment, offering farmers a novel tool for pre-emergence weed control, particularly for problematic grasses in corn and soybeans.^[2] The success of CDAA paved the way for the development of a series of

second-generation chloroacetamide herbicides with improved efficacy, crop selectivity, and toxicological profiles.

Key Chloroacetamide Herbicides: A Timeline of Introduction

Following the introduction of CDAA, research and development efforts led to the commercialization of several other key chloroacetamide herbicides, each with specific attributes and applications.

Herbicide	Trade Name(s)	Year of Introduction	Key Features
Propachlor	Ramrod	1965	Introduced by Monsanto for use in corn and sorghum. [4]
Alachlor	Lasso	1969	A widely used herbicide in corn and soybeans, also developed by Monsanto. [4] [5]
Butachlor	Machete	1971	A variant of alachlor with improved safety for rice. [2]
Metolachlor	Dual, Pennant	1977	Developed by Ciba-Geigy (now Syngenta), known for its effectiveness in corn, soybeans, and cotton. [4] [6]
Acetochlor	Harness, Surpass	-	Developed by Monsanto and Zeneca, used primarily in corn. [4] [7]
Dimethenamid	Frontier, Outlook	-	A chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds. [4]
Flufenacet	Define	-	An oxyacetamide herbicide with a similar mode of action to chloroacetamides. [4]

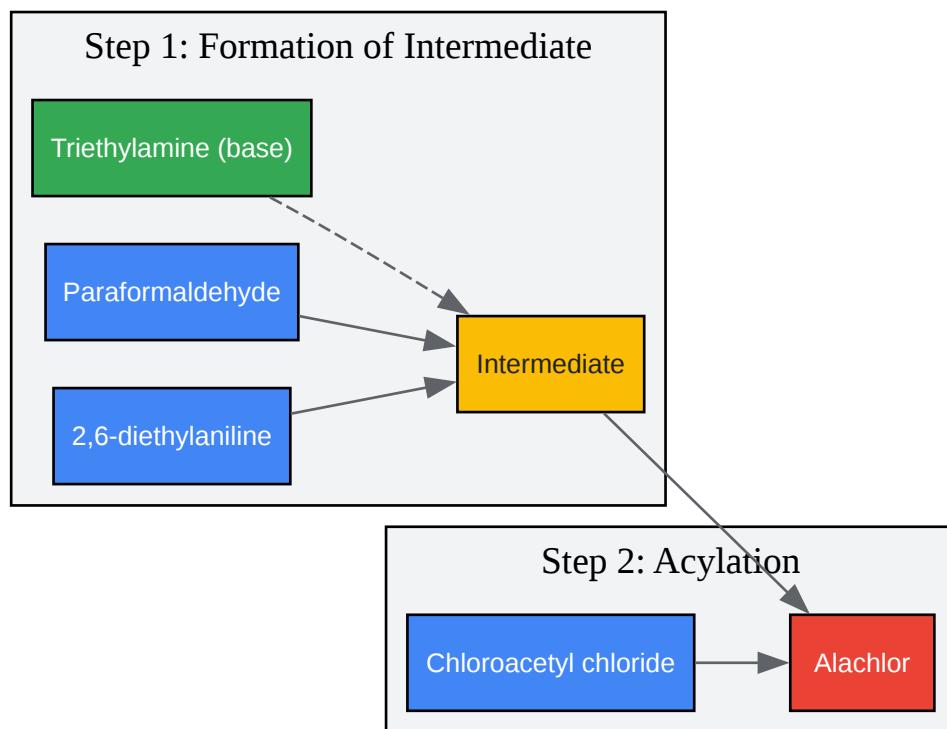
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.^{[1][3]} VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes, and are critical for cell division and expansion.^[8]

Chloroacetamide herbicides are primarily absorbed by the emerging shoots of grasses and the roots of broadleaf weeds.^{[9][10]} They are effective as pre-emergence herbicides, acting on germinating seeds and young seedlings before or shortly after they emerge from the soil.^[9] Translocation of these herbicides within the plant is limited.^[9]

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including disrupted cell division, abnormal cell growth, and ultimately, the death of the seedling.^{[3][8]} A key target of these herbicides is the elongase enzyme system responsible for extending fatty acid chains beyond C18.^{[3][8]}

[Click to download full resolution via product page](#)

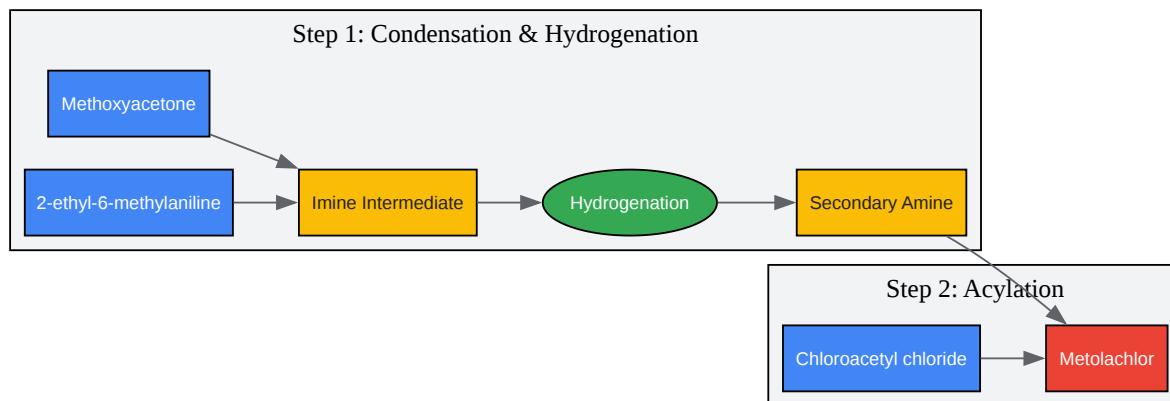

Mode of action of chloroacetamide herbicides.

Synthesis of Key Chloroacetamide Herbicides

The commercial production of chloroacetamide herbicides involves multi-step chemical syntheses. Below are the generalized synthesis pathways for alachlor, metolachlor, and acetochlor.

Synthesis of Alachlor

Alachlor is synthesized from 2,6-diethylaniline. The process involves a reaction with paraformaldehyde followed by acylation with chloroacetyl chloride.^[11]

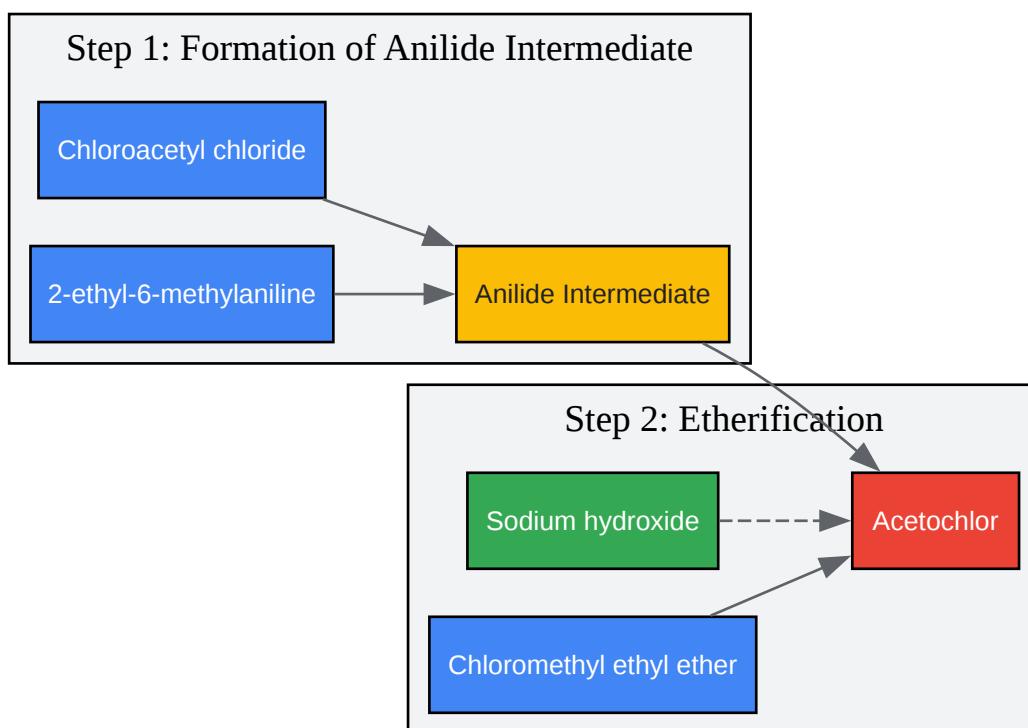


[Click to download full resolution via product page](#)

General synthesis pathway for Alachlor.

Synthesis of Metolachlor

The synthesis of metolachlor starts with 2-ethyl-6-methylaniline and involves a condensation reaction with methoxyacetone, followed by hydrogenation and acylation.[6][12]



[Click to download full resolution via product page](#)

General synthesis pathway for Metolachlor.

Synthesis of Acetochlor

Acetochlor is produced from 2-ethyl-6-methylaniline in a two-step process involving reaction with chloroacetyl chloride and subsequent treatment with chloromethyl ethyl ether.[\[7\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

General synthesis pathway for Acetochlor.

Quantitative Data

The physicochemical properties of chloroacetamide herbicides influence their behavior in the environment.

Herbicide	Molecular Formula	Molar Mass (g/mol)	Water Solubility (mg/L at 20°C)	Vapor Pressure (mPa at 25°C)	Log Kow
Alachlor	C ₁₄ H ₂₀ ClNO ₂	269.77	242	2.9	3.09
Metolachlor	C ₁₅ H ₂₂ ClNO ₂	283.80	530	4.2	3.13
Acetochlor	C ₁₄ H ₂₀ ClNO ₂	269.77	223	4.5	3.03
Butachlor	C ₁₇ H ₂₆ ClNO ₂	311.85	23	0.6	4.5
Propachlor	C ₁₁ H ₁₄ ClNO	211.69	580	23	2.16

Toxicology and Environmental Fate

The widespread use of chloroacetamide herbicides has prompted extensive research into their toxicological effects and environmental persistence.

Toxicology:

- Human Health: Acetochlor has been classified as a probable human carcinogen.[\[7\]](#) Exposure to some chloroacetamides can cause skin and eye irritation.[\[13\]](#)
- Ecological Effects: Chloroacetamide herbicides can be moderately toxic to birds, aquatic organisms, and earthworms.[\[11\]](#)[\[13\]](#) Acetochlor is highly toxic to algae.[\[13\]](#) Studies have shown that acetochlor and its metabolites can induce oxidative stress and have toxic effects on the embryonic development of zebrafish.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Environmental Fate:

- Degradation: Chloroacetamide herbicides are primarily degraded in the soil by microbial action.[\[4\]](#) Their persistence in soil is generally moderate, with half-lives typically ranging from 15 to 25 days.[\[4\]](#)
- Metabolites: In the environment, chloroacetamide herbicides break down into various metabolites, with ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives being among the most commonly detected in surface and groundwater.[\[5\]](#)[\[17\]](#)[\[18\]](#) These degradation products can be more mobile and persistent than the parent compounds.[\[18\]](#)
- Herbicide Safeners: To enhance crop safety, particularly in corn, herbicide safeners are often included in chloroacetamide herbicide formulations.[\[4\]](#)[\[19\]](#) These chemicals act by stimulating the crop's natural defense mechanisms, leading to faster detoxification of the herbicide.[\[4\]](#)

Conclusion

The historical development of chloroacetamide herbicides represents a significant chapter in the evolution of modern agriculture. From their initial discovery in the 1950s to the introduction of more refined and selective compounds, these herbicides have provided farmers with an effective tool for managing weed competition. Understanding their mode of action, synthesis,

and environmental behavior is crucial for their responsible and sustainable use. Ongoing research continues to focus on improving the efficacy and environmental profile of this important class of herbicides, ensuring their continued role in global food production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloracetamide Herbicides: History, Action, Selectivity, Absorption, Soil Relations, Uses | Beleške Agricultural engineering | Docsity [docsity.com]
- 5. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metolachlor - Wikipedia [en.wikipedia.org]
- 7. Acetochlor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 10. fbn.com [fbn.com]
- 11. Alachlor (Ref: CP 50144) [sitem.herts.ac.uk]
- 12. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 13. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]
- 14. Genotoxicity of chloroacetamide herbicides and their metabolites *in vitro* and *in vivo* - ProQuest [proquest.com]
- 15. Genotoxicity of chloroacetamide herbicides and their metabolites *in vitro* and *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Historical Development of Chloroacetamide Herbicides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345137#historical-development-of-chloroacetamide-herbicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com